molecular formula C6H9NS B7724666 Thiophene-2-ethylamine CAS No. 64059-34-3

Thiophene-2-ethylamine

Cat. No.: B7724666
CAS No.: 64059-34-3
M. Wt: 127.21 g/mol
InChI Key: HVLUYXIJZLDNIS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Thiophene-2-ethylamine is an aromatic amine . . Therefore, it’s plausible that this compound may interact with a range of biological targets.

Mode of Action

It’s known to undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . This suggests that it may interact with its targets through a similar condensation mechanism, leading to changes in the target’s structure and function.

Biochemical Pathways

This compound may influence several biochemical pathways due to its potential class of biologically active compounds . .

Result of Action

Given its potential as a biologically active compound , it’s plausible that it may induce a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area and avoid breathing its dust/fume/gas/mist/vapors/spray . , indicating that environmental contamination could potentially affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

Thiophene-2-ethylamine interacts with a variety of enzymes, proteins, and other biomolecules. It undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives . It can also be used as a reactant in the synthesis of pyrimidine derivatives by reacting with various isothiocyanatoketones .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme activation or inhibition. It’s known to interact with multiwall carbon nanotubes (MWCNT) and is used in the synthesis of pyrimidine derivatives .

Metabolic Pathways

This compound is involved in various metabolic pathways. It’s known to interact with multiwall carbon nanotubes (MWCNT) and is used in the synthesis of pyrimidine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiophene-2-ethylamine can be synthesized through several methods. One common method involves the bromination of thiophene to obtain 2-bromo thiophene, followed by a Grignard reaction with magnesium chips and ethylene oxide to produce 2-thiophene ethanol. This intermediate is then subjected to esterification and ammonolysis to yield this compound . Another method includes Friedel-Crafts alkylation of thiophene with halogenated propionate, followed by amidation and Hofmann rearrangement .

Industrial Production Methods: Industrial production of this compound typically involves the use of thiophene as a raw material, which undergoes bromination, Grignard reaction, esterification, and ammonolysis. This method is favored due to its cost-effectiveness, mild reaction conditions, and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: Thiophene-2-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiophene derivatives with modified functional groups, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Thiophene-2-ethylamine is unique due to the presence of both the thiophene ring and the ethylamine group, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable intermediate in the synthesis of various functionalized thiophene derivatives .

Properties

IUPAC Name

2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLUYXIJZLDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952773
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-91-1, 64059-34-3
Record name 2-Thiopheneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30433-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiophene-2-ethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030433911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thiopheneethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064059343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiophen-2-yl)ethan-1-amine
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Record name Thiophene-1-ethylamine
Source European Chemicals Agency (ECHA)
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Record name Thiophene-2-ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Thiophene-2-ethylamine in materials science?

A1: this compound (TEA) has shown promise in enhancing the performance and stability of perovskite solar cells. When incorporated into the perovskite structure, TEA acts as both a spacer and stabilizer for the inorganic lattice, leading to the formation of beneficial 2D/3D bulk heterojunctions []. This results in improved charge transport properties and extended charge carrier lifetimes compared to traditional 2D perovskites. Devices utilizing TEA-based perovskites have demonstrated efficiencies exceeding 11%, showcasing their potential for high-performance and stable solar cells [].

Q2: How does this compound contribute to the stability of perovskite solar cells?

A2: TEA plays a crucial role in enhancing the stability of perovskite solar cells. Its sulfur atom interacts with lead ions in the perovskite lattice, promoting stronger bonding and a more robust structure []. This interaction helps to mitigate degradation pathways and improve the material's resistance to moisture and other environmental factors.

Q3: Beyond solar cells, what other applications have been explored for this compound?

A3: this compound has been explored for its potential in pharmaceutical chemistry, specifically as a building block for synthesizing compounds with anti-platelet aggregation properties []. Researchers have investigated its use in preparing analogues of Clopidogrel, a drug used to prevent blood clots. Additionally, TEA has been employed in synthesizing various heterocyclic compounds with potential biological activities, including 5-imidazolones which exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria [, ].

Q4: How effective is this compound as a corrosion inhibitor for mild steel in acidic environments?

A4: Studies have demonstrated the effectiveness of this compound (TEA) as a corrosion inhibitor for mild steel in 0.5M H2SO4 solutions []. Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy, revealed that TEA acts as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion processes. Microscopic analyses using FESEM and EDX mapping confirmed the adsorption of TEA onto the mild steel surface, forming a protective layer that mitigates corrosion [].

Q5: Has this compound been used in synthesizing compounds with biological activity other than anti-platelet aggregation?

A6: Yes, beyond anti-platelet compounds, this compound serves as a versatile building block in synthesizing various heterocyclic compounds with potential biological activities. One example is its use in preparing 4-thiazolidinones derivatives, achieved through cyclocondensation reactions with thioglycolic acid and different Schiff bases derived from TEA []. Additionally, TEA played a key role in synthesizing Schiff base conjugates of 5-Fluoroisatin and their Mannich bases, exhibiting anti-inflammatory and anti-tubercular activities []. These examples highlight the versatility of this compound in medicinal chemistry.

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